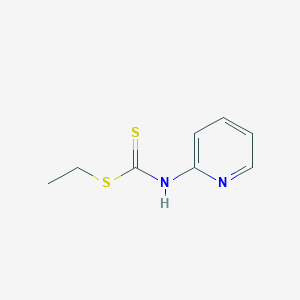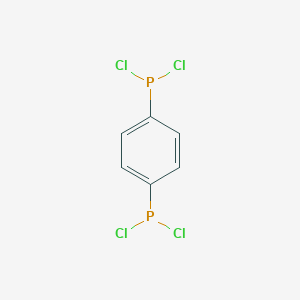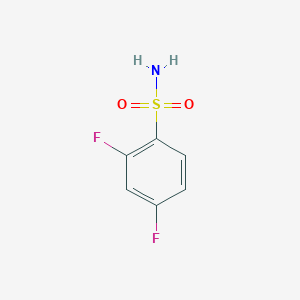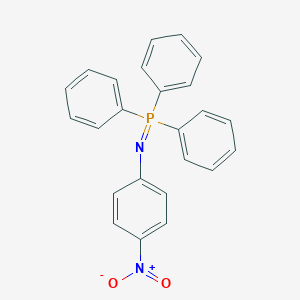![molecular formula C20H23ClN4OS B083685 4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide CAS No. 14053-35-1](/img/structure/B83685.png)
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound is structurally characterized by the presence of a phenothiazine core, a piperazine ring, and a carboxamide group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized by reacting 2-chloroaniline with sulfur and an oxidizing agent, such as ferric chloride, to form 2-chloro-10H-phenothiazine.
Alkylation: The phenothiazine core is then alkylated with 3-chloropropylamine to introduce the propyl chain.
Piperazine Ring Formation: The resulting intermediate is reacted with piperazine to form the piperazine ring.
Carboxamide Formation: Finally, the compound is treated with a carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the phenothiazine core can lead to the formation of dihydrophenothiazines.
Substitution: The chlorine atom on the phenothiazine core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazines.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide involves its interaction with various molecular targets and pathways:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is responsible for its antipsychotic effects.
Serotonin Receptors: It also interacts with serotonin receptors, contributing to its antiemetic properties.
Histamine Receptors: The compound’s antihistaminic effects are due to its antagonism at histamine receptors.
Comparación Con Compuestos Similares
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties but has a different substitution pattern on the phenothiazine core.
Perphenazine: Similar in structure but contains an ethanol group instead of a carboxamide group.
Thiopropazate: Contains an acetate ester group, making it distinct in terms of pharmacological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its pharmacological profile.
Propiedades
Número CAS |
14053-35-1 |
|---|---|
Fórmula molecular |
C20H23ClN4OS |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4OS/c21-15-6-7-19-17(14-15)25(16-4-1-2-5-18(16)27-19)9-3-8-23-10-12-24(13-11-23)20(22)26/h1-2,4-7,14H,3,8-13H2,(H2,22,26) |
Clave InChI |
PURWGRLHMWOIRC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


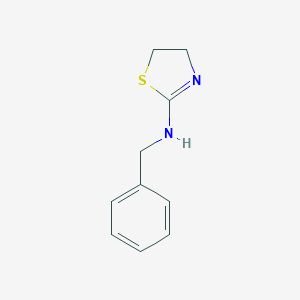
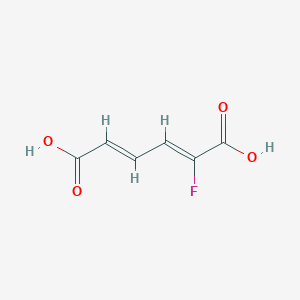
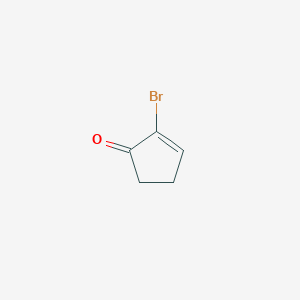
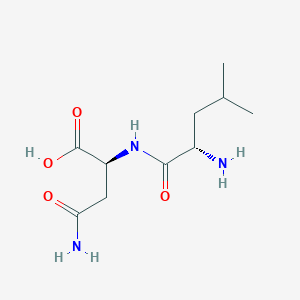
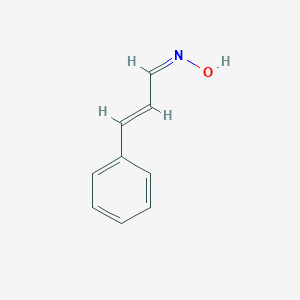

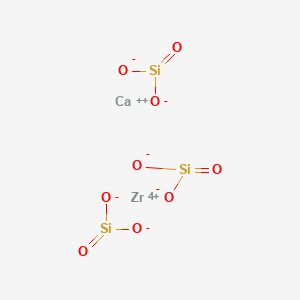
![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
